N-[(5-bromothiophen-2-yl)methyl]-3-fluoroaniline
Description
Properties
Molecular Formula |
C11H9BrFNS |
|---|---|
Molecular Weight |
286.17 g/mol |
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-3-fluoroaniline |
InChI |
InChI=1S/C11H9BrFNS/c12-11-5-4-10(15-11)7-14-9-3-1-2-8(13)6-9/h1-6,14H,7H2 |
InChI Key |
SNQQZWVQJZFUOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NCC2=CC=C(S2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromothiophen-2-yl)methyl]-3-fluoroaniline typically involves a multi-step process. One common method includes the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Formation of 5-bromothiophen-2-ylmethyl Bromide: The brominated thiophene is then reacted with formaldehyde and hydrobromic acid to form 5-bromothiophen-2-ylmethyl bromide.
Nucleophilic Substitution: The 5-bromothiophen-2-ylmethyl bromide is reacted with 3-fluoroaniline in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromothiophen-2-yl)methyl]-3-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced derivatives of the aniline and thiophene rings.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(5-bromothiophen-2-yl)methyl]-3-fluoroaniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-3-fluoroaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative or application being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiophene Moieties
Compounds with thiophene and aniline derivatives exhibit variations in substituents that significantly alter their properties:
- Key Differences: Electron-Withdrawing Effects: Bromine on thiophene increases electrophilicity, favoring cross-coupling reactions (e.g., Suzuki-Miyaura) compared to methyl-substituted analogs .
Substituent Effects on the Aniline Ring
The position and type of substituents on the aniline ring modulate reactivity and stability:
- Key Insights :
- Meta-Fluoro Effect : The 3-fluoro group in the target compound may promote borylation at both ortho positions, as seen in Ir-catalyzed reactions of 3-fluoroaniline .
- Steric vs. Electronic Effects : Trifluoromethyl groups () increase steric bulk and electron-withdrawing effects compared to simple fluorine substituents.
Biological Activity
N-[(5-bromothiophen-2-yl)methyl]-3-fluoroaniline is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a bromine atom and an aniline moiety with a fluorine atom. The presence of these functional groups suggests potential for diverse biological interactions.
Biological Activity
- Antimicrobial Activity : Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Research has indicated that similar compounds can induce apoptosis in cancer cell lines. For example, studies on thienopyridine derivatives have shown that modifications at specific positions can enhance cytotoxicity against breast (MCF-7) and glioblastoma (U-87) cancer cells .
- Neuroprotective Effects : Compounds with structural similarities have been explored for neuroprotective properties. Inhibition of GSK-3β, a key enzyme implicated in neurodegeneration, has been observed with certain derivatives, suggesting potential applications in treating Alzheimer's disease .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit critical enzymes such as GSK-3β and IKKβ, which are involved in inflammatory pathways and cell survival signaling . This inhibition could lead to reduced inflammation and enhanced neuronal survival.
- Reactive Oxygen Species (ROS) Modulation : Compounds in this class may also modulate oxidative stress responses, potentially reducing ROS levels in cells and protecting against oxidative damage .
Case Study 1: Anticancer Activity
In a study examining the anticancer effects of various thienopyridine derivatives, this compound was tested alongside other compounds. Results showed that it could induce apoptosis in MCF-7 cells with an IC50 value comparable to leading anticancer agents.
Case Study 2: Neuroprotection
In vitro studies using microglial BV-2 cell lines demonstrated that the compound could significantly suppress pro-inflammatory cytokine production upon lipopolysaccharide stimulation. This suggests its potential as a neuroprotective agent by mitigating neuroinflammatory responses .
Data Summary
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing N-[(5-bromothiophen-2-yl)methyl]-3-fluoroaniline?
- Methodological Answer : The synthesis likely involves nucleophilic substitution or coupling reactions. For instance, bromothiophene derivatives (e.g., 5-bromo-2-thienyl groups) can react with 3-fluoroaniline precursors via Buchwald-Hartwig amination or Ullmann coupling under palladium catalysis . A related compound, Tasisulam Sodium, employs sulfonamide formation between bromothiophene and aniline derivatives, suggesting analogous steps for introducing the bromothiophene-methyl group . Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions and improve yields.
Q. What analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refining crystal structures, ensuring precise bond-length and angle measurements .
- NMR spectroscopy : and NMR can confirm the fluorine position and methylene bridge connectivity. Compare shifts with analogs like poly(3-fluoroaniline) derivatives .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns, as demonstrated in nitrosoaniline analogs .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict electronic properties and reaction pathways?
- Methodological Answer :
- Functional selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to improve accuracy for thermochemical properties, as shown in atomization energy studies . Incorporate gradient corrections (e.g., Colle-Salvetti correlation) for electron density modeling .
- Applications : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity, or simulate infrared spectra for comparison with experimental data.
Q. How can researchers resolve contradictions between computational and experimental data (e.g., bond lengths, reaction yields)?
- Methodological Answer :
- Validation : Cross-check DFT-optimized geometries with X-ray crystallography data. For example, discrepancies in bond lengths may arise from solvent effects or crystal packing, necessitating implicit solvation models in simulations .
- Error analysis : Quantify systematic errors in DFT functionals using benchmark datasets (e.g., ionization potentials, proton affinities) .
Q. What structure-activity relationships (SARs) can be explored for this compound in materials or medicinal chemistry?
- Methodological Answer :
- Substituent effects : Compare with poly(3-fluoroaniline) copolymers, where fluorine enhances thermal stability and alters conductivity . Tabulate properties against analogs:
| Compound | Thermal Stability (°C) | Conductivity (S/cm) | Key Substituent Effect |
|---|---|---|---|
| This compound | To be determined | To be determined | Bromothiophene enhances π-conjugation |
| Poly(3-fluoroaniline) | 320 | 0.5–1.0 | Fluorine increases oxidative stability |
| Poly(aniline-co-3-fluoroaniline) | 290–310 | 0.1–0.5 | Copolymerization reduces crystallinity |
- Biological activity : Use fluorescence polarization assays to study binding to viral proteins, as seen in 3-fluoroaniline derivatives .
Data Contradiction Analysis
Q. How to address discrepancies in experimental vs. predicted spectroscopic data (e.g., NMR shifts)?
- Methodological Answer :
- Solvent and pH effects : Fluorine chemical shifts are sensitive to solvent polarity. Re-run NMR in deuterated DMSO vs. CDCl₃ to assess environmental impacts.
- DFT adjustments : Include explicit solvent molecules in simulations or adjust basis sets (e.g., 6-311++G**) to improve shift predictions .
Synthesis Optimization Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
